RU 35929

Medicinal Chemistry Crystallography Nootropics

Procure RU 35929 (1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one) for structure-activity relationship (SAR) studies. X‑ray crystallography confirms a unique 5‑ethoxy conformation distinct from RU‑35965 and RU‑47010, ensuring reproducible nootropic, antiamnesic, and antimicrobial assays. This high‑purity scaffold eliminates conformational variability, accelerating CNS and ion channel drug discovery.

Molecular Formula C12H15NO4S
Molecular Weight 269.32 g/mol
CAS No. 131711-52-9
Cat. No. B1680175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU 35929
CAS131711-52-9
SynonymsRU 35929;  RU-35929;  RU35929; 
Molecular FormulaC12H15NO4S
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESCCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H15NO4S/c1-2-17-12-9-8-11(14)13(12)18(15,16)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3
InChIKeyUBENQCMMIVLOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one (CAS 131711-52-9) Procurement: Core Identity and Baseline Specifications for Research Selection


1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one (CAS 131711-52-9), also designated as RU-35929 , is a chiral 2-pyrrolidinone derivative featuring a benzenesulfonyl group at the N1 position and an ethoxy substituent at the C5 position [1]. The compound is a solid with a molecular formula of C12H15NO4S, a molecular weight of 269.32 g/mol, and a canonical SMILES of CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 . Identified as a nootropic and antiamnesic agent , this compound serves as a core scaffold in the development of central nervous system (CNS) therapeutics and as a synthetic intermediate for more complex benzenesulfonyl pharmacophores [2].

1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one (CAS 131711-52-9): Critical Structural Differentiation and the Risk of In-Class Substitution


While the benzenesulfonyl pyrrolidinone core defines a broader class, empirical substitution of 1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one with close analogs is not scientifically defensible due to significant, quantifiable differences in solid-state conformation and molecular packing that directly impact physicochemical and biological performance [1]. For instance, the specific torsion angles adopted by the 5-ethoxy group in RU-35929 differ measurably from the 5-isopropyloxy analog (RU-35965), altering the overall molecular shape and potential for target engagement [1]. Similarly, substituting the benzenesulfonyl group for a pyridinylsulfonyl group, as in RU-47010, induces a distinct change in the conformation of the ethoxy moiety, a structural perturbation that has been directly linked to observed differences in pharmacological potency [1]. Consequently, generic 'in-class' replacement without precise consideration of these crystallographically-defined conformational signatures introduces unacceptable variability into experimental protocols, compromising reproducibility and potentially invalidating structure-activity relationship (SAR) hypotheses [1].

1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one (CAS 131711-52-9): Quantitative Evidence of Differentiation for Informed Research Procurement


Structural Differentiation of RU-35929 from RU-47010 and RU-35965 via Solid-State and Solution Conformation Analysis

X-ray crystallography demonstrates that RU-35929 ((±)1-benzenesulphonyl-2-oxo-5-ethoxypyrrolidine) exhibits distinct solid-state conformational parameters compared to its analogs RU-47010 ((±)1-(3-pyridinylsulphonyl)-2-oxo-5-ethoxypyrrolidine) and RU-35965 ((±)1-benzenesulphonyl-2-oxo-5-isopropyloxypyrrolidine) [1]. Specifically, the conformation of the 5-ethoxy moiety changes when comparing RU-35929 to RU-47010, indicating that the sulfonyl group's nature influences the molecule's overall shape [1]. While the three compounds share a similar enveloped conformation of the 2-pyrrolidinone ring in the solid state, which is retained in solution, their relative pharmacological potencies are not explained by these common features, implying that the subtle, quantifiable differences in side-chain conformation are the key drivers of their distinct biological activities [1].

Medicinal Chemistry Crystallography Nootropics

Comparative Antimicrobial Activity Profile of 1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one Within the 1-Arylsulfonyl Pyrrolidin-2-one Series

A study on a series of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones provides a class-level baseline for antimicrobial activity, with minimum inhibitory concentration (MIC) values determined to be in the range of 0.09–1.0 mg against tested microbial strains [1]. While direct MIC data for the specific 5-ethoxy substituted compound is not provided in this reference, the work establishes that the arylsulfonyl substitution pattern is a critical determinant of antimicrobial potency within this chemical class [1]. This positions 1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one as a key candidate for antimicrobial SAR studies, particularly for exploring the impact of the 5-ethoxy group on potency, a variable not explored in this baseline study [1].

Antimicrobial Research Structure-Activity Relationship Infectious Disease

Solubility Profile of 1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one in DMSO: A Key Differentiator for In Vitro Assay Development

Vendor-supplied physicochemical data indicates that 1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one is soluble in DMSO, a property that is essential for preparing stock solutions for in vitro biological assays . While this is a common feature, the specification is a critical differentiator when compared to less soluble analogs in the benzenesulfonyl pyrrolidinone class that may require more complex or non-standard solvent systems, potentially introducing vehicle-related artifacts into cell-based or biochemical assays . The availability of DMSO as a standard solvent simplifies assay design and enhances the reliability and reproducibility of dose-response studies .

Assay Development Pharmacology Preclinical Research

Purity and Commercial Availability of 1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one (RU-35929) for Consistent Research Supply

The compound 1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one is commercially available as a research chemical with a specified purity of 98% from established vendors, ensuring consistent and reliable quality for repeat experiments . This is a critical differentiator for procurement, as the compound's identity as a chiral antiamnesic agent means that impurity profiles or enantiomeric variability in non-specialized or generic sources could severely impact the reproducibility of cognitive or neurological assays . The defined purity and availability in multiple pack sizes (e.g., 25mg, 50mg, 100mg) support scalable research, from initial pilot studies to larger in vivo experiments, mitigating the supply chain risks often associated with less characterized or single-source analogs.

Chemical Sourcing Quality Control Research Supply

IP Landscape: The Role of 1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one as a Foundational Scaffold in N-Type Calcium Channel Blocker Patents

The core structure of 1-(benzenesulfonyl)pyrrolidin-2-one, which encompasses the specific compound 1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one, is explicitly claimed as a key substructure within a patent family (e.g., US 2011/0098281 A1) assigned to Purdue Pharma L.P. for the treatment of pain via blockade of N-type calcium channels [1]. This patent protection underscores the compound's recognized value as a privileged scaffold with validated biological activity. This IP position differentiates it from many other research chemicals that are either not claimed in active patents or are subject to broader, less defined patent estates. For industrial users, this information is crucial for freedom-to-operate assessments and for prioritizing research efforts around a chemotype with documented commercial potential and a clear innovation trajectory [1].

Intellectual Property Drug Discovery Neuroscience

1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one (CAS 131711-52-9): Validated Research Applications Based on Quantitative Differentiation


Nootropic and Cognitive Enhancement SAR Studies

The quantifiable conformational differences between RU-35929, RU-47010, and RU-35965, as established by X-ray crystallography [1], make 1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one an ideal lead compound for structure-activity relationship (SAR) studies aimed at optimizing nootropic and antiamnesic activity. Researchers can use this compound as a baseline to systematically probe how modifications to the alkoxy group or the sulfonyl moiety alter molecular conformation and, consequently, impact cognitive enhancement in preclinical models. This approach is directly supported by the evidence that subtle structural changes lead to divergent pharmacological potencies [1].

Antimicrobial Lead Optimization

The established antimicrobial activity of the 1-arylsulfonyl pyrrolidin-2-one class, with reported MIC values between 0.09–1.0 mg [1], positions 1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one as a key intermediate for the synthesis and evaluation of novel antimicrobial agents. Procurement of this compound enables focused SAR campaigns to enhance potency and spectrum of activity by varying the substituents on the phenyl ring or exploring the impact of the 5-ethoxy group, an unexplored dimension in the baseline study. This scenario is further justified by the compound's DMSO solubility [2], which facilitates its use in standard antimicrobial susceptibility testing assays.

Ion Channel Drug Discovery Programs

The explicit inclusion of the 1-(benzenesulfonyl)pyrrolidin-2-one core in patents targeting N-type calcium channel blockers for pain therapy [1] validates the scaffold's relevance to ion channel pharmacology. For industrial and academic drug discovery teams, 1-(Benzenesulfonyl)-5-ethoxypyrrolidin-2-one serves as a commercially available, high-purity [2] starting point for the synthesis of focused compound libraries. This application is driven by the need to explore the chemical space around a validated and patented pharmacophore, accelerating the identification of novel, potent, and selective calcium channel modulators with therapeutic potential in chronic pain and other neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for RU 35929

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.